molecular formula C25H20O B11965734 Methanol, 4-biphenyldiphenyl- CAS No. 38696-14-9

Methanol, 4-biphenyldiphenyl-

Cat. No.: B11965734
CAS No.: 38696-14-9
M. Wt: 336.4 g/mol
InChI Key: YIQKLMVZSXYWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, 4-biphenyldiphenyl- typically involves the reaction of biphenyl with formaldehyde in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where biphenyl reacts with formaldehyde in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Methanol, 4-biphenyldiphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as AlCl3 or other Lewis acids are commonly used to facilitate the reaction. The product is then purified through distillation and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methanol, 4-biphenyldiphenyl- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

    Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-aldehyde.

    Reduction: Biphenyl-4-methane.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Methanol, 4-biphenyldiphenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanol, 4-biphenyldiphenyl- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-methanol: Similar structure but lacks the additional phenyl group.

    4-Phenylbenzyl alcohol: Similar structure but with different substitution patterns.

Uniqueness

Methanol, 4-biphenyldiphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Biological Activity

Methanol, 4-biphenyldiphenyl- (also referred to as 4-biphenyldiphenylmethanol) is a compound of interest due to its potential biological activities and applications. This article explores its biological activity, focusing on its metabolic pathways, toxicity, and potential uses as a repellent.

Chemical Structure and Properties

Methanol, 4-biphenyldiphenyl- has a complex biphenyl structure that may influence its biological interactions. Its chemical formula is C19H18O, indicating the presence of hydroxyl groups that can participate in various biochemical reactions.

Estrogenic Activity

Research indicates that compounds structurally related to biphenyls can exhibit estrogenic activity. A study demonstrated that certain diphenyl compounds, when metabolized by liver microsomes, can form hydroxylated derivatives that bind to estrogen receptors in human breast cancer cell lines (MCF-7) and exhibit estrogen-like effects .

  • Key Findings:
    • Metabolites: Hydroxylated metabolites such as 4-hydroxydiphenyl showed significant estrogenic activity.
    • Mechanism: The activation of these compounds is mediated by cytochrome P450 enzymes, which convert them into active forms capable of interacting with estrogen receptors.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of Methanol, 4-biphenyldiphenyl-. In animal studies, it was noted that at high concentrations, certain metabolites could induce cytotoxic effects in MCF-7 cells. The cytotoxicity threshold was identified at concentrations above 1×105M1\times 10^{-5}M, except for specific hydroxylated derivatives which were active at lower concentrations .

Repellent Activity

Methanol, 4-biphenyldiphenyl- has also been evaluated for its potential as a rodent repellent. In a series of tests involving laboratory rats, the compound was mixed with standard food to assess its repellency. The results indicated varying degrees of repellency based on the concentration used .

  • Repellency Index:
    • A calculated K value above 85 indicated promising repellent properties.
    • The effectiveness diminished over time; however, some formulations remained effective after several months.

Case Study 1: Estrogenic Activity Assessment

A detailed evaluation was conducted using liver microsomes from treated rats to assess the estrogenic potential of Methanol, 4-biphenyldiphenyl-. The study found that:

  • Compounds exhibited increased binding affinity to estrogen receptors after metabolic activation.
  • Hydroxylated derivatives were primarily responsible for observed biological effects.

Case Study 2: Rodent Repellency Trials

In trials assessing the efficacy of Methanol, 4-biphenyldiphenyl- as a rodent repellent:

  • Methodology: Rats were given access to treated and untreated food over a period of four days.
  • Results: The degree of repellency was quantitatively measured using a defined formula (K index), showing significant promise for further development in pest control applications .

Properties

CAS No.

38696-14-9

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

diphenyl-(4-phenylphenyl)methanol

InChI

InChI=1S/C25H20O/c26-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,26H

InChI Key

YIQKLMVZSXYWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.